N-tert-Butyl-N-(methanesulfonyl)benzenesulfonamide
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Overview
Description
N-tert-Butyl-N-(methanesulfonyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. It is characterized by the presence of a benzenesulfonamide group substituted with tert-butyl and methanesulfonyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-tert-Butyl-N-(methanesulfonyl)benzenesulfonamide can be synthesized through several methods. One common method involves the reaction of benzenesulfonamide with tert-butyl chloride and methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of automated reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This method ensures consistent product quality and high yield .
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyl-N-(methanesulfonyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amines, and various substituted benzenesulfonamides .
Scientific Research Applications
N-tert-Butyl-N-(methanesulfonyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide-based compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is utilized as a plasticizer in the polymer industry, enhancing the flexibility and durability of polymeric materials
Mechanism of Action
The mechanism of action of N-tert-Butyl-N-(methanesulfonyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
N-butylbenzenesulfonamide: Similar in structure but lacks the tert-butyl and methanesulfonyl groups.
N-ethylbenzenesulfonamide: Contains an ethyl group instead of a tert-butyl group.
N-methylbenzenesulfonamide: Contains a methyl group instead of a tert-butyl group .
Uniqueness
N-tert-Butyl-N-(methanesulfonyl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both tert-butyl and methanesulfonyl groups enhances its stability and reactivity, making it a valuable compound in various applications .
Properties
CAS No. |
500004-84-2 |
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Molecular Formula |
C11H17NO4S2 |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
N-tert-butyl-N-methylsulfonylbenzenesulfonamide |
InChI |
InChI=1S/C11H17NO4S2/c1-11(2,3)12(17(4,13)14)18(15,16)10-8-6-5-7-9-10/h5-9H,1-4H3 |
InChI Key |
BAOSOXVLNFHOFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N(S(=O)(=O)C)S(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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